molecular formula C15H28NNaO4S B8026722 Sodium 2-acrylamidododecane-1-sulfonate

Sodium 2-acrylamidododecane-1-sulfonate

Cat. No.: B8026722
M. Wt: 341.4 g/mol
InChI Key: DFYBKGWBCODTNZ-UHFFFAOYSA-M
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Description

This structure confers unique amphiphilic properties, making it valuable in industrial applications such as polymer synthesis, emulsification, and as a stabilizer in colloidal systems.

Properties

IUPAC Name

sodium;2-(prop-2-enoylamino)dodecane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4S.Na/c1-3-5-6-7-8-9-10-11-12-14(13-21(18,19)20)16-15(17)4-2;/h4,14H,2-3,5-13H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYBKGWBCODTNZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CS(=O)(=O)[O-])NC(=O)C=C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-acrylamidododecane-1-sulfonate typically involves the reaction of acrylamide with dodecane-1-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-acrylamidododecane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-acrylamidododecane-1-sulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 2-acrylamidododecane-1-sulfonate involves its ability to interact with various molecular targets through its sulfonate and acrylamide groups. The sulfonate group can form ionic interactions with positively charged molecules, while the acrylamide group can participate in polymerization reactions, leading to the formation of complex structures. These interactions enable the compound to exert its effects in various applications, including surfactant activity and polymer formation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonates

The following compounds are selected for comparison based on structural and functional similarities:

Sodium Dodecane-1-Sulfonate (CAS 2386-53-0)

  • Structure : Linear C12 alkyl chain with a sulfonate group at the terminal carbon.
  • Molecular Formula : C₁₂H₂₅NaO₃S.
  • Applications : Primarily used in laboratory research as an anionic surfactant for emulsion polymerization and analytical chemistry .
  • First aid measures include flushing eyes with water for 15 minutes and washing skin with soap .

Sodium 2-Methylprop-2-ene-1-Sulfonate (CAS 1561-92-8)

  • Structure : Branched allyl sulfonate with a methyl group adjacent to the sulfonate.
  • Molecular Formula : C₄H₇NaO₃S.
  • Applications : Used in water-soluble polymers and ion-exchange resins due to its unsaturated bond .
  • Key Difference : Shorter carbon chain and unsaturated structure limit its surfactant efficacy compared to the C12-based sodium 2-acrylamidododecane-1-sulfonate.

Isopropanolamine Dodecylbenzenesulfonate (CAS not provided)

  • Structure: Aromatic dodecylbenzenesulfonate with an isopropanolamine counterion.
  • Applications : Common in detergents and industrial cleaners due to high foaming capacity .
  • Hazards : Requires handling in well-ventilated areas; prolonged exposure linked to respiratory irritation.
  • Key Difference : The aromatic ring enhances stability in acidic conditions but reduces biodegradability relative to aliphatic sulfonates like this compound.

Sodium Chloroacetate (CAS 3926-62-3)

  • Structure : Short-chain (C2) with a chloro and carboxylate group.
  • Molecular Formula : C₂H₃ClO₂•Na.
  • Applications : Intermediate in herbicide synthesis and organic reactions .
  • Hazards : Highly toxic; requires immediate medical intervention upon ingestion or inhalation .
  • Key Difference : The chloro substituent introduces significant toxicity, absent in this compound.

Data Table: Comparative Properties of Sulfonate Compounds

Compound CAS Molecular Formula Key Functional Groups Applications Hazards
This compound N/A C₁₅H₂₈NNaO₄S Acrylamido, sulfonate Polymers, surfactants Likely irritant (inferred)
Sodium dodecane-1-sulfonate 2386-53-0 C₁₂H₂₅NaO₃S Linear alkyl, sulfonate Lab surfactant, emulsions Skin/eye irritation
Sodium 2-methylprop-2-ene-1-sulfonate 1561-92-8 C₄H₇NaO₃S Allyl, sulfonate Water-soluble polymers PPE required
Isopropanolamine dodecylbenzenesulfonate N/A C₁₈H₃₂O₃S•C₃H₉NO Aromatic, sulfonate Detergents, cleaners Respiratory irritation
Sodium chloroacetate 3926-62-3 C₂H₃ClO₂•Na Chloro, carboxylate Herbicides, organic synthesis High toxicity

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